![molecular formula C19H19N B7479738 N-benzyl-1-naphthylethylamine](/img/structure/B7479738.png)
N-benzyl-1-naphthylethylamine
Overview
Description
N-benzyl-1-naphthylethylamine, also known as BNNE, is a synthetic compound that belongs to the class of phenylethylamines. BNNE has been extensively studied for its potential use in the field of neuroscience as a selective agonist for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G-protein-coupled receptor that is expressed in various regions of the brain and plays a crucial role in modulating dopaminergic and serotonergic neurotransmission. BNNE has shown promising results in preclinical studies as a potential therapeutic agent for various neuropsychiatric disorders.
Mechanism of Action
N-benzyl-1-naphthylethylamine acts as a selective agonist for TAAR1, which is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. The activation of TAAR1 by N-benzyl-1-naphthylethylamine leads to the modulation of dopaminergic and serotonergic neurotransmission, which are involved in various physiological and behavioral functions such as reward, motivation, mood, and cognition.
Biochemical and Physiological Effects:
N-benzyl-1-naphthylethylamine has been shown to modulate the release and uptake of dopamine and serotonin, which are implicated in various physiological and behavioral functions. N-benzyl-1-naphthylethylamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. N-benzyl-1-naphthylethylamine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-benzyl-1-naphthylethylamine in lab experiments is its selectivity for TAAR1, which allows for the specific modulation of dopaminergic and serotonergic neurotransmission. However, one of the limitations of using N-benzyl-1-naphthylethylamine is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
The potential therapeutic applications of N-benzyl-1-naphthylethylamine in neuropsychiatric disorders warrant further investigation. Future studies should focus on elucidating the molecular mechanisms underlying the modulatory effects of N-benzyl-1-naphthylethylamine on dopaminergic and serotonergic neurotransmission. Further studies should also investigate the potential use of N-benzyl-1-naphthylethylamine as a cognitive enhancer and a neuroprotective agent. Additionally, the development of more potent and selective TAAR1 agonists may provide new insights into the role of TAAR1 in neuropsychiatric disorders.
Scientific Research Applications
N-benzyl-1-naphthylethylamine has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders such as schizophrenia, depression, and drug addiction. The selective activation of TAAR1 by N-benzyl-1-naphthylethylamine has been shown to modulate dopaminergic and serotonergic neurotransmission, which are implicated in the pathophysiology of these disorders. N-benzyl-1-naphthylethylamine has also been studied for its potential use as a cognitive enhancer and a neuroprotective agent.
properties
IUPAC Name |
N-benzyl-2-naphthalen-1-ylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-2-7-16(8-3-1)15-20-14-13-18-11-6-10-17-9-4-5-12-19(17)18/h1-12,20H,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUKIQVKLCRTCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-naphthylethylamine |
Synthesis routes and methods
Procedure details
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